2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16;/h1-4,16H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVFGFZMWILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction conditions required for the synthesis of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, which are involved in the transport of nucleosides across cell membranes . By inhibiting these transporters, the compound can affect nucleotide synthesis and adenosine regulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-Phenylpiperazin-1-methyl)-1H-benz[d]imidazole
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is unique due to its specific structure, which includes a fluorophenyl group attached to the piperazine ring. This structural feature contributes to its selectivity and potency as an inhibitor of equilibrative nucleoside transporters, distinguishing it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
